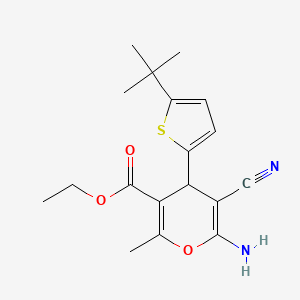
ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate: is a complex organic compound that features a pyran ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, sulfur, and morpholine in ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, ethyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its functional groups allow for the formation of hydrogen bonds and other interactions with proteins and nucleic acids .
Medicine: It can be used in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Ethyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Methyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Propyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness: Ethyl 6-amino-4-[5-(tert-butyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and the presence of the ethyl ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3S/c1-6-22-17(21)14-10(2)23-16(20)11(9-19)15(14)12-7-8-13(24-12)18(3,4)5/h7-8,15H,6,20H2,1-5H3 |
InChI Key |
SEIAXICJMJROAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)C(C)(C)C)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















